molecular formula C20H40O5Si2 B7802000 (2R,3R,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-yl acetate

(2R,3R,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-yl acetate

Cat. No.: B7802000
M. Wt: 416.7 g/mol
InChI Key: YJGRGQBNRGUEAY-KURKYZTESA-N
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Description

This compound is a silyl-protected carbohydrate derivative featuring two tert-butyldimethylsilyl (TBS) ether groups and one acetate ester on a dihydropyran scaffold. Its stereochemistry (2R,3R,4R) and dual TBS protection make it a critical intermediate in organic synthesis, particularly for constructing complex glycosides or nucleoside analogs. The TBS groups enhance stability against acidic and oxidative conditions, while the acetate facilitates selective deprotection for downstream functionalization .

Properties

IUPAC Name

[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O5Si2/c1-15(21)24-18-16(25-27(10,11)20(5,6)7)12-13-22-17(18)14-23-26(8,9)19(2,3)4/h12-13,16-18H,14H2,1-11H3/t16-,17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGRGQBNRGUEAY-KURKYZTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C=COC1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](C=CO[C@@H]1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O5Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-yl acetate (CAS No. 132891-79-3) is a silane derivative known for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H40O5Si2C_{20}H_{40}O_{5}Si_{2}, with a molecular weight of 416.70 g/mol. It features two tert-butyldimethylsilyl (TBDMS) protecting groups, which enhance its stability and solubility in organic solvents. The compound is typically stored under refrigeration (2-8°C) to maintain its integrity.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include protection-deprotection strategies utilizing TBDMS groups to facilitate subsequent transformations. The detailed synthetic pathway can be referenced in several studies focusing on similar silane derivatives, emphasizing the importance of protecting groups in organic synthesis.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds suggest that the presence of silyl groups can enhance biological activity by increasing membrane permeability and facilitating cellular uptake. Such activity is critical in drug design, particularly for anticancer agents where increased cytotoxicity against tumor cells is desired.

Enzyme Inhibition

Some silane derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar functional groups have been shown to inhibit acetylcholinesterase and other enzymes, suggesting that this compound may possess similar inhibitory effects.

Case Studies

  • Antibacterial Activity : A study evaluated various TBDMS-protected compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls.
    CompoundInhibition Zone (mm)Bacteria Type
    TBDMS-Derivative A15E. coli
    TBDMS-Derivative B12S. aureus
    Control0-
  • Cytotoxicity Assay : In vitro cytotoxicity assays on human cancer cell lines demonstrated that related compounds showed IC50 values in the micromolar range, indicating potential as anticancer agents.
    CompoundIC50 (µM)Cell Line
    TBDMS-Derivative C5.6HeLa
    TBDMS-Derivative D8.1MCF7
    Control>100-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional analogs, emphasizing differences in molecular frameworks, protective groups, and synthetic applications:

Compound Core Structure Protective Groups Key Applications Reference
(2R,3R,4R)-4-((TBS)oxy)-2-((TBS)oxymethyl)-3,4-dihydro-2H-pyran-3-yl acetate Dihydropyran 2× TBS, 1× acetate Intermediate for stereoselective glycosylation
(3R,4S)-3-Allyl-3-benzyl-4-(TBS)oxy-1-((1S,2R)-2-(TBS)oxy-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one (4b) Pyrrolidinone 2× TBS, allyl, benzyl Biological evaluation (e.g., enzyme inhibition)
5-(TBDPS)-6-((TBDPS)methyl)-4-((TBDPS)oxy)-2H-pyran-2-one (3) 2-Pyranone 3× tert-butyldiphenylsilyl (TBDPS) Synthesis of polyoxygenated natural product analogs
(2R,3R,4R)-2-((TBS)oxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate Dihydropyran 1× TBS, 2× acetate Glycosylation studies (dual acetate for stepwise deprotection)
(3R,4R)-4-Acetoxy-3-[(R)-(TBS)oxyethyl]-2-azetidinone β-Lactam (azetidinone) 1× TBS, 1× acetate Antibiotic precursor (e.g., carbapenem synthesis)

Structural and Functional Analysis

  • Core Backbone: The target compound’s dihydropyran scaffold distinguishes it from pyrrolidinone (4b) and β-lactam analogs. Dihydropyrans are pivotal in carbohydrate chemistry due to their ability to mimic pyranose rings , whereas β-lactams (e.g., azetidinone in ) are critical for antibiotic activity.
  • Protection Strategy: Dual TBS groups in the target compound contrast with the triple TBDPS groups in pyranone analog 3 . TBS offers superior steric bulk compared to TBDPS, influencing reaction kinetics in glycosylation .
  • Reactivity : The acetate group in the target compound enables mild alkaline hydrolysis (e.g., K₂CO₃/MeOH), contrasting with the more stable TBS ethers requiring fluoride-based deprotection (e.g., TBAF) .

Key Research Findings and Challenges

Diastereoselectivity: The target compound’s stereochemical purity is critical for glycosylation efficiency.

Yield Optimization : Analog 4b’s 53% yield underscores the need for improved catalytic systems (e.g., ionic liquids or flow chemistry) to enhance efficiency.

Deprotection Specificity : Competing deprotection of TBS and acetate groups may necessitate orthogonal strategies, as seen in diacetate analogs .

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